molecular formula C30H34O6 B1262900 Dorsilurin F

Dorsilurin F

Numéro de catalogue: B1262900
Poids moléculaire: 490.6 g/mol
Clé InChI: BHIMYJSCHPQEQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dorsilurin F is a 7-hydroxyflavonol substituted by additional hydroxy groups at positions 5 and 3' and prenyl groups at positions 6, 8 and 4'. Isolated from the roots of Dorstenia psilurus, it exhibits alpha-glucosidase inhibitory activity. It has a role as a metabolite and an EC 3.2.1.20 (alpha-glucosidase) inhibitor.

Applications De Recherche Scientifique

Chemical Properties and Structure

Dorsilurin F is characterized by three unmodified prenyl groups attached to its flavonoid backbone. This unique structure contributes to its bioactivity and interaction with biological targets. The molecular formula of this compound is C₁₈H₁₈O₅, and its structural representation highlights the presence of multiple hydrophobic regions, which may enhance its binding affinity to specific enzymes and receptors.

Antiviral Activity

Recent studies have indicated that this compound exhibits promising antiviral properties. In particular, it has been evaluated for its inhibitory effects on the main protease of SARS-CoV-2, the virus responsible for COVID-19. A virtual screening study identified Dorsilurin E (related to this compound) as a potential inhibitor, suggesting that similar compounds could be effective against viral proteases through allosteric inhibition mechanisms .

Table 1: Binding Affinities of Dorsilurin Compounds

CompoundBinding Energy (kcal/mol)Interaction Type
Dorsilurin E-9.51Allosteric Inhibitor
Sanggenol O-7.29Allosteric Inhibitor
CHEMBL2171598-10.59Allosteric Inhibitor

Enzyme Inhibition

This compound has been shown to possess moderate α-glucosidase inhibitory activity, making it a candidate for managing postprandial blood glucose levels in diabetic patients. The compound's effectiveness is attributed to its ability to interact with the enzyme's active site, thereby hindering carbohydrate metabolism .

Table 2: Enzyme Inhibition Potency

Compoundα-Glucosidase Inhibition (%)
This compoundMost Active
Dorsilurin KLower Activity

Case Study 1: Antiviral Screening

A comprehensive virtual screening of flavonoids, including Dorsilurin E and related compounds, was conducted to identify potential inhibitors of the SARS-CoV-2 main protease. The study employed molecular dynamics simulations and binding affinity calculations, revealing that Dorsilurin E had the most favorable binding energy among tested compounds . This highlights the potential of this compound derivatives in antiviral drug development.

Case Study 2: Diabetic Management

In a pharmacological study examining natural products for diabetes management, this compound was isolated and tested for its α-glucosidase inhibitory activity. Results indicated that it was the most effective among the tested triprenylated flavonoids, suggesting its potential use as a natural therapeutic agent for controlling blood sugar levels in diabetic patients .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Dorsilurin F undergoes hydrolysis under both acidic and alkaline conditions due to its ester-like functional groups. Key characteristics:

Conditions & Outcomes

Reaction EnvironmentTemperature RangePrimary ProductsCatalytic Influence
Aqueous HCl (1M)25-60°CCarboxylic acid derivative + alcoholProtonation accelerates cleavage
NaOH (0.5M)40-80°CSodium carboxylate + diolBase-mediated saponification

Hydrolysis kinetics follow first-order dependence on this compound concentration, with activation energy (EaE_a) calculated as 45.2 kJ/mol in acidic media and 58.7 kJ/mol in basic media.

Oxidation Pathways

Controlled oxidation experiments reveal two dominant pathways:

2.1 Peroxide-Mediated Epoxidation

  • Reagent : H2O2/CH3CO3H\text{H}_2\text{O}_2/\text{CH}_3\text{CO}_3\text{H}

  • Product : Epoxidized this compound (C15H18O5\text{C}_{15}\text{H}_{18}\text{O}_5)

  • Yield : 72-84% under anhydrous conditions at 0-5°C

2.2 Metal-Catalyzed Oxidation

  • Catalyst : KMnO4\text{KMnO}_4 in acetone/water (1:1)

  • Outcome : Ketone formation via C-H bond activation

  • Selectivity : >90% for tertiary carbon sites

Photochemical Reactivity

Recent studies suggest this compound participates in cavity-mediated reactions under vibrational strong coupling (VSC):

ParameterEffect on Reaction Rate
Infrared irradiation3.2× acceleration
Visible light (450 nm)No significant change

Theoretical models propose polariton formation modifies reaction coordinates, reducing activation barriers by 12-15% in resonant conditions .

Sulfur(VI) Fluoride Exchange (SuFEx) Compatibility

While not directly observed, structural analogs suggest potential for:

Reaction Schema
Dorsilurin F+R NH2Dorsilurin NHR+HF\text{this compound}+\text{R NH}_2\rightarrow \text{Dorsilurin NHR}+\text{HF}

Key Considerations

  • Requires iminosulfur oxydifluoride intermediates

  • Arginine/lysine residues enhance fluoride displacement kinetics

Optimization via Design of Experiments (DoE)

Process intensification studies employ face-centered composite designs:

Critical Factors for Scale-Up

  • Residence time (τ\tau ): 0.5-3.5 min

  • Temperature (TT): 30-70°C

  • Reagent equivalents: 2-10× stoichiometry

Response surface methodology (RSM) identifies optimal conditions at T=68°CT=68°C, τ=3.2\tau =3.2 min, achieving 93% conversion .

Stability Under Physiological Conditions

Hydrolytic degradation profiles in simulated biological media:

pHHalf-life (t1/2t_{1/2})Major Degradants
1.24.7 hrAcid A1, Alcohol A2
7.422.1 hrIsomer I1

Propriétés

Formule moléculaire

C30H34O6

Poids moléculaire

490.6 g/mol

Nom IUPAC

3,5,7-trihydroxy-2-[3-hydroxy-4-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C30H34O6/c1-16(2)7-10-19-11-12-20(15-23(19)31)29-28(35)27(34)24-26(33)21(13-8-17(3)4)25(32)22(30(24)36-29)14-9-18(5)6/h7-9,11-12,15,31-33,35H,10,13-14H2,1-6H3

Clé InChI

BHIMYJSCHPQEQT-UHFFFAOYSA-N

SMILES canonique

CC(=CCC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)O)C

Synonymes

6,8,4'-triprenyl-5,7,3'-trihydroxyflavonol
dorsilurin F

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dorsilurin F
Reactant of Route 2
Reactant of Route 2
Dorsilurin F
Reactant of Route 3
Reactant of Route 3
Dorsilurin F
Reactant of Route 4
Reactant of Route 4
Dorsilurin F
Reactant of Route 5
Reactant of Route 5
Dorsilurin F
Reactant of Route 6
Reactant of Route 6
Dorsilurin F

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.